2.3.6-Trichlorobiphenyl
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Overview
Description
2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorobiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,6-Trichlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination could be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Scientific Research Applications
2,3,6-Trichlorobiphenyl has been studied extensively due to its environmental persistence and potential health effects. Its applications in scientific research include:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical insulating fluids, hydraulic fluids, and as plasticizers.
Mechanism of Action
2,3,6-Trichlorobiphenyl exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This interaction disrupts cellular function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes, such as the cytochrome P450 family .
Comparison with Similar Compounds
- 2,3,4-Trichlorobiphenyl
- 2,4,6-Trichlorobiphenyl
- 2,3,5-Trichlorobiphenyl
Comparison: 2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles .
Properties
CAS No. |
58702-45-9 |
---|---|
Molecular Formula |
C12H7Cl3 |
Origin of Product |
United States |
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